molecular formula C10H14FN3 B6646653 4-(2-Ethylpyrrolidin-1-yl)-6-fluoropyrimidine

4-(2-Ethylpyrrolidin-1-yl)-6-fluoropyrimidine

Cat. No. B6646653
M. Wt: 195.24 g/mol
InChI Key: ZGJWKISOVXOOBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Ethylpyrrolidin-1-yl)-6-fluoropyrimidine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is a pyrimidine derivative that has shown promising results in studies related to cancer, neurological disorders, and infectious diseases.

Mechanism of Action

The mechanism of action of 4-(2-Ethylpyrrolidin-1-yl)-6-fluoropyrimidine involves the inhibition of specific enzymes and proteins involved in various cellular processes. In cancer cells, this compound inhibits the activity of thymidylate synthase, an enzyme required for DNA synthesis, leading to the inhibition of cancer cell growth. In neurological disorders, 4-(2-Ethylpyrrolidin-1-yl)-6-fluoropyrimidine targets specific proteins involved in the formation of amyloid plaques and neurofibrillary tangles, leading to the prevention of neuronal damage and death. In infectious diseases, this compound inhibits the activity of specific enzymes involved in bacterial and viral replication, leading to the inhibition of microbial growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-Ethylpyrrolidin-1-yl)-6-fluoropyrimidine depend on the specific cellular processes and pathways targeted by this compound. In cancer cells, this compound inhibits DNA synthesis, leading to the inhibition of cancer cell growth. In neurological disorders, 4-(2-Ethylpyrrolidin-1-yl)-6-fluoropyrimidine prevents neuronal damage and death by targeting specific proteins involved in the formation of amyloid plaques and neurofibrillary tangles. In infectious diseases, this compound inhibits bacterial and viral replication, leading to the inhibition of microbial growth.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-(2-Ethylpyrrolidin-1-yl)-6-fluoropyrimidine in lab experiments is its high potency and specificity. This compound has been shown to inhibit specific enzymes and proteins involved in various cellular processes, making it an ideal tool for studying these processes. However, one of the limitations of using this compound is its potential toxicity and side effects, which must be carefully monitored and controlled in lab experiments.

Future Directions

There are several future directions for research on 4-(2-Ethylpyrrolidin-1-yl)-6-fluoropyrimidine. One of the most promising directions is in the development of new cancer therapies. Studies have shown that this compound has potent anti-cancer activity and can be used in combination with other cancer drugs to enhance their efficacy. Another future direction is in the development of new antibiotics. 4-(2-Ethylpyrrolidin-1-yl)-6-fluoropyrimidine has shown promising results in studies related to antimicrobial activity, and further research in this area could lead to the development of new antibiotics to combat drug-resistant infections. Additionally, research on the potential use of 4-(2-Ethylpyrrolidin-1-yl)-6-fluoropyrimidine in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease is an exciting area of future research.

Synthesis Methods

The synthesis of 4-(2-Ethylpyrrolidin-1-yl)-6-fluoropyrimidine involves the reaction of 2-ethylpyrrolidine with 2,4-dichloro-5-fluoropyrimidine in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 4-(2-Ethylpyrrolidin-1-yl)-6-fluoropyrimidine as the final product. This synthesis method has been reported in several research articles and has been optimized for high yield and purity.

Scientific Research Applications

4-(2-Ethylpyrrolidin-1-yl)-6-fluoropyrimidine has been extensively studied for its potential applications in various fields of research. One of the most significant applications of this compound is in cancer research. Studies have shown that 4-(2-Ethylpyrrolidin-1-yl)-6-fluoropyrimidine inhibits the growth of cancer cells by targeting specific enzymes and proteins involved in cell proliferation and survival. This compound has also shown promising results in studies related to neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, 4-(2-Ethylpyrrolidin-1-yl)-6-fluoropyrimidine has been studied for its antimicrobial properties and has shown potential as a new antibiotic agent.

properties

IUPAC Name

4-(2-ethylpyrrolidin-1-yl)-6-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3/c1-2-8-4-3-5-14(8)10-6-9(11)12-7-13-10/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJWKISOVXOOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCN1C2=CC(=NC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Ethylpyrrolidin-1-yl)-6-fluoropyrimidine

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